

The Chemistry and History of Cyanogen Iodide: A Technical Guide

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Compound of Interest

Compound Name: Cyanogen iodide

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Abstract

This technical guide provides a comprehensive overview of **cyanogen iodide** (ICN), a pseudohalogen with a rich history and distinct chemical properties. This document details its discovery and historical context, provides a meticulous experimental protocol for its synthesis, and presents its key physicochemical and toxicological data in a structured format. Furthermore, this guide elucidates the molecular mechanism of its toxicity and illustrates key chemical reactions through detailed diagrams, offering valuable insights for professionals in research and development.

Introduction

Cyanogen iodide (ICN) is a linear inorganic compound composed of a cyanide group bonded to an iodine atom.^[1] As a member of the pseudohalogen family, it exhibits properties analogous to true halogens.^[1] Historically significant and possessing potent biological activity, **cyanogen iodide** serves as a valuable reagent in organic synthesis and as a subject of study in toxicology and biochemistry. This guide aims to be an in-depth resource, consolidating historical information, practical synthetic procedures, and critical technical data to support its safe and effective use in a laboratory setting.

History and Discovery

Cyanogen iodide was first synthesized in 1824 by the French chemist Georges-Simon Serullas.[2] Initially, it was often an unrecognized impurity in commercially produced iodine until the 1930s. Serullas's early work involved the reaction of mercuric cyanide with iodine, which yielded the crystalline **cyanogen iodide**. [2] This discovery was part of a broader exploration of cyanogen compounds in the early 19th century, a field that was central to the developing understanding of organic and inorganic chemistry.

Physicochemical Properties

Cyanogen iodide is a white, crystalline solid with a pungent odor.[3][4] It is volatile and sublimates at temperatures above 45°C at atmospheric pressure.[5] It is soluble in organic solvents such as ether and alcohol and reacts slowly with water to produce hydrogen cyanide. [1][6]

Table 1: Physical and Chemical Properties of Cyanogen Iodide

Property	Value	Reference(s)
Chemical Formula	ICN	[7]
Molar Mass	152.92 g/mol	[7]
Appearance	White crystalline solid	[3][4]
Melting Point	146.7 °C (419.8 K)	[7]
Density	1.84 g/cm ³	[7]
Vapor Pressure	0.001 bar (at 298.4 K)	[7]
Solubility in Water	Reacts	[1]
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	160.5–169.1 kJ/mol	[7]
Enthalpy of Sublimation	59.90 kJ/mol	[4]
Enthalpy of Fusion	19.88 kJ/mol	[4]
Dipole Moment	3.71 D	[4]

Table 2: Spectroscopic Data for Cyanogen Iodide

Spectroscopic Technique	Key Data Points	Reference(s)
Infrared (IR) Spectroscopy	The high-resolution infrared spectrum of ICN has been studied from 460 to 2700 cm ⁻¹ .	[8]
¹³ C Nuclear Magnetic Resonance (NMR)	Data available from SpectraBase.	[4]
Raman Spectroscopy	Data available from SpectraBase.	[4]
Mass Spectrometry	Data available in the NIST WebBook.	[9]

Experimental Protocol: Synthesis of Cyanogen Iodide

The following protocol is a detailed method for the laboratory synthesis of **cyanogen iodide** from sodium cyanide and iodine, adapted from Organic Syntheses.[10]

Caution: **Cyanogen iodide** is highly toxic and volatile. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

- Sodium cyanide (NaCN)
- Iodine (I₂)
- Diethyl ether (peroxide-free)
- Chloroform
- 500 mL three-necked flask
- Stirrer

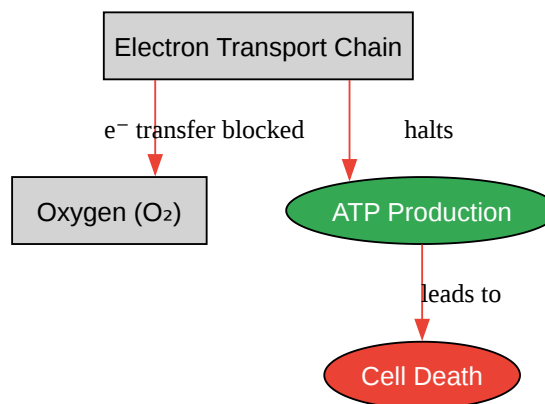
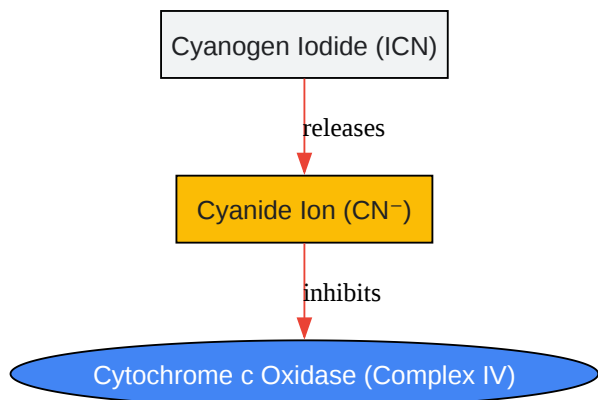
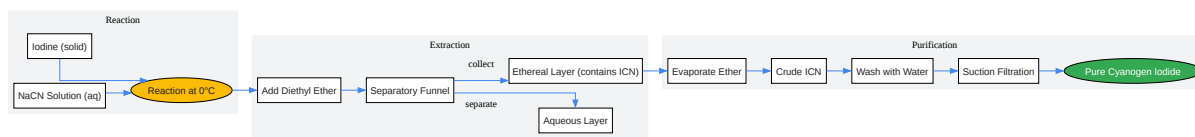
- Thermometer
- Ice-water bath
- Separatory funnel
- Round-bottomed flask
- Sintered-glass funnel
- Vacuum filtration apparatus

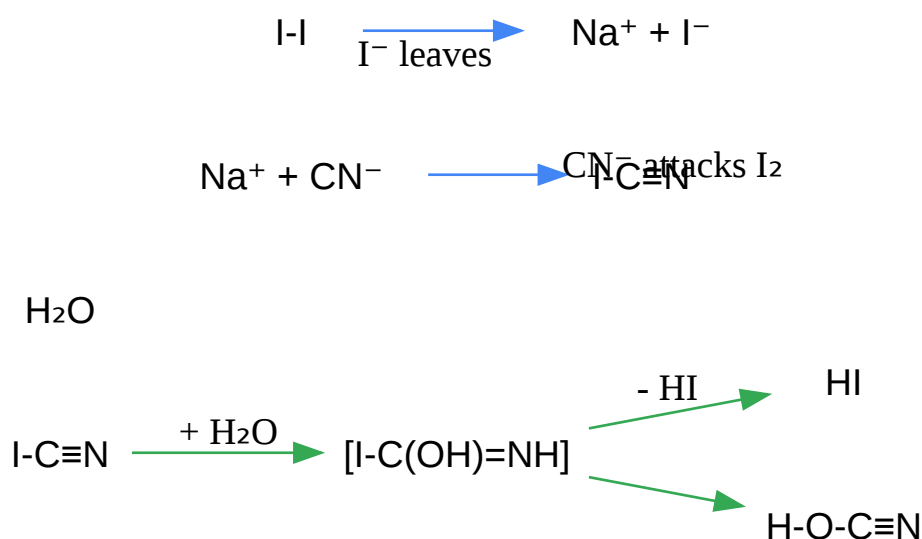
Procedure

- **Reaction Setup:** In a 500 mL three-necked flask equipped with a stirrer and a thermometer, dissolve 27 g (0.55 mole) of sodium cyanide in 100 mL of water.
- **Cooling:** Cool the solution to 0°C using an ice-water bath.
- **Addition of Iodine:** While stirring vigorously, add 127 g (0.50 mole) of iodine in 3-4 g portions over a period of 30-40 minutes. Ensure each portion of iodine has almost completely reacted before adding the next.
- **Extraction:** Ten minutes after the final addition of iodine, add 120 mL of peroxide-free diethyl ether and stir for a few minutes to dissolve the precipitated **cyanogen iodide**. Transfer the mixture to a pre-cooled separatory funnel.
- **Separation:** Separate the aqueous layer. Extract the aqueous layer successively with 100 mL and 80 mL portions of cold, peroxide-free ether.
- **Evaporation:** Combine the ethereal extracts in a 500 mL round-bottomed flask and evaporate the ether under reduced pressure at room temperature.
- **Washing and Drying:** To the crude product (approximately 90 g), add 120 mL of water. Heat the mixture to 50°C under slightly reduced pressure for 15 minutes with occasional vigorous shaking. Cool the mixture to 0°C and collect the crystalline **cyanogen iodide** by suction filtration on a sintered-glass funnel. Wash the crystals with six 25 mL portions of ice-water

and air-dry in a fume hood for 1 hour. The yield of colorless **cyanogen iodide** is approximately 59 g (77%), with a melting point of 141-144°C.[\[10\]](#)

- Purification (Optional): For higher purity, dissolve the crude product in 150 mL of boiling chloroform. Filter the hot solution through a plug of glass wool. Cool the filtrate at room temperature for 15 minutes, then in an ice-salt bath to -10°C. Collect the crystals by suction filtration, wash with three 15 mL portions of cold (-10°C) chloroform, and dry under vacuum. This yields approximately 45 g (59%) of highly pure **cyanogen iodide** with a melting point of 146-147°C.[\[10\]](#)





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